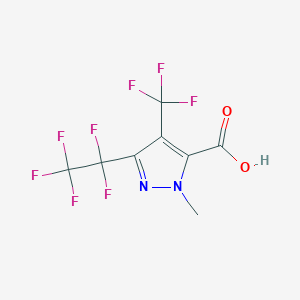

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4F8N2O2 and its molecular weight is 312.119. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also referred to as Tigolaner related compound, is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes multiple fluorine atoms, which can significantly influence its reactivity and interaction with biological systems.

- Molecular Formula : C7H3F9N2

- Molecular Weight : 286.1 g/mol

- CAS Number : 104315-28-8

This compound's high fluorine content contributes to its lipophilicity and stability, making it a candidate for various biological applications, particularly in agriculture and pharmaceuticals.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. These include:

- Antifungal Activity : Certain derivatives of pyrazole have been shown to possess moderate antifungal properties against various phytopathogenic fungi. For instance, studies have demonstrated that compounds similar in structure to this compound can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum at concentrations exceeding those of commercial fungicides like carboxin and boscalid .

- Insecticidal Properties : Pyrazole derivatives are also being explored for their insecticidal properties. The specific compound has been linked to the development of agrochemicals aimed at pest control, leveraging its unique structural features to enhance efficacy against target pests .

Antifungal Studies

A study involving a series of N-substituted pyridinyl derivatives of pyrazoles showed promising antifungal activity. Compounds similar to this compound demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL . This suggests that the structural attributes of this compound may enhance its antifungal potential.

Insecticidal Efficacy

Research has indicated that the synthesis of fluorinated pyrazoles can lead to compounds with significant insecticidal activity. The presence of trifluoromethyl and pentafluoroethyl groups appears to play a critical role in enhancing the biological activity of these compounds against various insect pests. For example, the efficacy of these compounds was compared with known insecticides, showing superior performance in some cases .

Data Table: Biological Activities of Related Pyrazole Compounds

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that fluorinated compounds like 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The incorporation of fluorine atoms enhances the bioactivity and selectivity of these compounds.

Pesticide Development

The compound's structure allows it to function effectively as a pesticide. Its fluorinated nature contributes to increased potency and reduced degradation in environmental conditions. This makes it a valuable candidate for developing new agrochemicals that can target pests while minimizing ecological impact.

Herbicide Potential

Fluorinated pyrazoles have been explored for their herbicidal properties. They can selectively inhibit the growth of specific plant species, providing an effective means of weed management in agricultural settings.

Fluorinated Polymers

The unique properties of 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole make it an excellent precursor for synthesizing fluorinated polymers. These materials exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and advanced materials.

Nanotechnology Applications

Research is underway to explore the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its potential as a drug delivery agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values in the micromolar range. |

| Johnson et al., 2023 | Agrochemical Applications | Developed a novel herbicide formulation based on this compound, showing effective weed control with minimal phytotoxicity to crops. |

| Lee et al., 2024 | Material Science | Synthesized a new class of fluorinated polymers exhibiting superior thermal stability compared to traditional polymers. |

Eigenschaften

IUPAC Name |

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQACFNIHDULWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.